![molecular formula C5H3ClF2N2O B2963164 2-Chloro-6-(difluoromethoxy)pyrazine CAS No. 1261487-98-2](/img/structure/B2963164.png)
2-Chloro-6-(difluoromethoxy)pyrazine
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Overview
Description
Scientific Research Applications
Synthetic Utility in Heterocyclic Chemistry
2-Chloro-6-(difluoromethoxy)pyrazine serves as a pivotal building block in the synthesis of various heterocyclic compounds, due to its unique combination of halogen and difluoromethoxy functional groups. It has been employed in the development of efficient and scalable methods for synthesizing trifluoromethoxypyrazines, showcasing its synthetic utility for Buchwald-Hartwig amination and Kumada-Corriu, Suzuki, and Sonogashira coupling reactions. The stability of the chlorine atom and trifluoromethoxy group in these transformations highlights its versatility in chemical synthesis (Sokolenko & Yagupolskii, 2020).
Role in Nonlinear Optical Materials
The compound's derivatives, specifically those with pyrazinyl-pyridinium electron acceptors, have been synthesized and characterized for their potential in nonlinear optical (NLO) applications. These chromophores have demonstrated large red shifts in their π → π* intramolecular charge-transfer transitions and substantial molecular first hyperpolarizabilities, indicating their promise for use in NLO devices. This highlights the compound's contribution to the development of materials with advanced optical properties (Coe et al., 2010).
Development of Fluorinated Pyrazoles
Fluorinated pyrazoles, which are significant for medicinal chemistry, can be synthesized using 2-Chloro-6-(difluoromethoxy)pyrazine as a precursor. The compound's reactivity facilitates the generation of fluorinated pyrazoles bearing additional functional groups, enabling further functionalization and the creation of novel pharmaceutical agents. This application underlines the importance of 2-Chloro-6-(difluoromethoxy)pyrazine in drug discovery and development processes (Surmont et al., 2011).
Electrophilic Fluorination Reactions
The reactivities of difluoroaromatic compounds synthesized from 2-Chloro-6-(difluoromethoxy)pyrazine have been explored through electrophilic fluorination reactions. This research provides valuable insights into the electronic effects governing the reactivity of fluorinated aromatic compounds, contributing to the broader understanding of fluorination reactions in organic synthesis (Keshtov et al., 2002).
Safety and Hazards
The safety information for “2-Chloro-6-(difluoromethoxy)pyrazine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .
properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQDPBPRWTUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261487-98-2 |
Source
|
Record name | 2-chloro-6-(difluoromethoxy)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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